REACTION_CXSMILES
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[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=O)[CH:2]=1.[CH3:9][C:10](=[O:15])[CH2:11][C:12](=[O:14])[CH3:13]>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[C:11]([C:10](=[O:15])[CH3:9])[C:12](=[O:14])[CH3:13])[CH:2]=1
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Name
|
|
Quantity
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3.21 g
|
Type
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reactant
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Smiles
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N1=CC(=CC=C1)C=O
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Name
|
|
Quantity
|
3.3 g
|
Type
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reactant
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Smiles
|
CC(CC(C)=O)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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N1=CC(=CC=C1)C=C(C(C)=O)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |